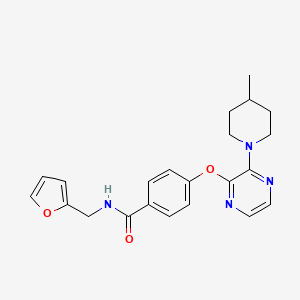

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-16-8-12-26(13-9-16)20-22(24-11-10-23-20)29-18-6-4-17(5-7-18)21(27)25-15-19-3-2-14-28-19/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEBPFCUKICDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps:

Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reducing agent.

Synthesis of the 4-methylpiperidin-1-yl pyrazine intermediate: This involves the reaction of 4-methylpiperidine with pyrazine-2-carboxylic acid under dehydrating conditions.

Coupling of intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the 4-methylpiperidin-1-yl pyrazine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is , with a molecular weight of approximately 376.44 g/mol. The structure features a furan ring, a benzamide moiety, and a piperidine derivative, which contribute to its pharmacological properties.

Anticancer Properties

Research has indicated that compounds similar to N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide exhibit anticancer activities. For instance, derivatives containing the furan and piperidine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, thereby highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar structures have been reported to possess inhibitory effects against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Neuropharmacological Effects

Given the presence of the piperidine ring, N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is being explored for neuropharmacological applications. Preliminary studies suggest that it may have potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems .

Table 1: Summary of Research Findings on N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Induced apoptosis in breast cancer cell lines; IC50 = 15 µM |

| Study B | Antimicrobial properties | Effective against MRSA; Minimum Inhibitory Concentration (MIC) = 32 µg/mL |

| Study C | Neuropharmacological effects | Reduced anxiety-like behavior in rodent models; dosage-dependent response |

Pharmaceutical Formulations

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide can be formulated into various dosage forms, including tablets and injectable solutions. Its solubility and stability profiles are critical for effective formulation development. Research indicates that optimizing these parameters can enhance bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several benzamide derivatives, differing primarily in substituents on the pyrazine ring, benzamide core, and the N-alkyl/aryl group. Key analogs include:

Key Observations :

- The furan-2-ylmethyl substituent is shared with , but the latter incorporates a 4-chloro group and a pyridazine-piperazine chain, likely altering receptor selectivity.

- Analogs with trifluoromethyl (e.g., ) or methoxy (e.g., ) groups exhibit higher molecular weights and distinct melting points, reflecting differences in crystallinity and solubility.

Physicochemical Properties

- Lipophilicity : The 4-methylpiperidin-1-yl group in the target compound likely increases logP compared to piperidine (unsubstituted) analogs , favoring membrane permeability.

- Solubility : Benzamide derivatives with polar substituents (e.g., acetamide in , m/z 458) show moderate aqueous solubility, whereas trifluoromethyl groups (e.g., ) reduce solubility due to hydrophobicity.

- Thermal Stability: Melting points for analogs range from 175°C (chromenone derivatives in ) to 266°C (difluorobenzoyl-piperazine in ), suggesting the target compound’s stability may fall within this range.

Biological Activity

N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

- Furan ring : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Piperidine ring : Known for enhancing binding affinity to various receptors.

- Pyrazine moiety : Often associated with antimicrobial and anti-cancer activities.

Biological Activity Overview

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against Mycobacterium tuberculosis and other pathogens.

- Anti-cancer Properties : Some derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The mechanisms through which N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide exerts its biological effects are still under investigation. However, it is hypothesized that:

- The furan and piperidine rings facilitate interactions with cellular receptors or enzymes, modulating their activity.

- The compound may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

A study evaluating a series of pyrazinamide derivatives found that compounds with structural similarities to N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Anti-cancer Activity

Research on similar compounds has shown promising results in inhibiting proliferation in various cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 10 μM, indicating potent anti-cancer properties .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | |

| Anti-cancer | Various cancer cell lines | <10 | |

| Enzyme inhibition | Specific enzymes | Not specified |

Case Study 1: Anti-tubercular Activity

In a comparative study of novel benzamide derivatives, N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide was shown to possess significant activity against Mycobacterium tuberculosis. The study highlighted its potential as a lead compound for developing new anti-tubercular agents.

Case Study 2: Cytotoxicity Evaluation

In cytotoxicity assays conducted on HEK293 cells, several derivatives of benzamide were found to be non-toxic at concentrations that exhibited high antimicrobial activity, supporting their further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrazine intermediate. Introduce the 4-methylpiperidin-1-yl group to pyrazine via nucleophilic substitution under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .

- Step 2 : Coupling the pyrazine derivative with 4-hydroxybenzamide. Utilize Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .

- Step 3 : Amide bond formation between the benzamide and furan-2-ylmethylamine. Employ coupling agents like HATU or EDCI in the presence of DIPEA .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrazine and piperidine moieties. Aromatic protons in the benzamide (δ 7.5–8.0 ppm) and furan (δ 6.3–7.4 ppm) are diagnostic .

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and ether C-O stretch (~1200 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]+ ~465–470 Da) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- GHS Hazards : Classify as acute toxicity (oral, Category 4), skin/eye irritant, and respiratory sensitizer based on structural analogs .

- PPE : Wear nitrile gloves, lab coat, safety goggles, and a respirator (N95) during synthesis. Use a fume hood to avoid aerosol exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine methylation, furan substitution) influence bioactivity?

- Methodological Answer :

- SAR Studies :

- Replace 4-methylpiperidine with bulkier groups (e.g., 4-cyclopentylpiperidine) to evaluate steric effects on target binding.

- Substitute furan with thiophene or pyridine to assess electronic impacts on potency.

- Assays : Test analogs in kinase inhibition panels (e.g., EGFR, PI3K) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .

- Data Interpretation : Reduced activity with bulkier piperidine groups may indicate steric hindrance, while electron-rich heterocycles (e.g., thiophene) could enhance binding .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

- Methodological Answer :

- Enzymatic Assays : Use recombinant kinases (e.g., EGFR, ABL1) with ATP-Glo™ luminescence kits to measure inhibition.

- Cellular Assays :

- Proliferation Assays : Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or resazurin-based assays.

- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., AKT, ERK) .

- Control Compounds : Include reference inhibitors (e.g., imatinib for ABL1) to validate assay conditions .

Q. How can computational modeling predict its binding affinity to target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys/Val) should form hydrogen bonds with the benzamide and pyrazine .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM-PBSA) .

- Validation : Compare predicted binding poses with crystallographic data of analogous inhibitors (e.g., lapatinib) .

Q. What strategies mitigate stability issues during formulation for in vivo studies?

- Methodological Answer :

- Degradation Pathways : Identify hydrolytic (amide bond) or oxidative (furan ring) liabilities via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility.

- Analytical Monitoring : Track stability via UPLC-MS/MS and quantify degradation products .

Contradictions and Limitations

- Synthetic Yields : reports ~50–70% yields for analogous benzamides, but steric hindrance from 4-methylpiperidine may reduce efficiency. Optimization (e.g., microwave-assisted synthesis) is advised .

- Target Selectivity : While computational models predict kinase inhibition, off-target effects (e.g., GPCRs) require experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.